molecular formula C23H18N2O3S B14176207 3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-

3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-

Cat. No.: B14176207
M. Wt: 402.5 g/mol
InChI Key: NXCITCZITFCJTC-UHFFFAOYSA-N
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Description

3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- is a complex organic compound with a unique structure that combines an alkyne, alcohol, and pyrrolo[2,3-b]pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- typically involves multi-step organic reactions. One common approach is the palladium-catalyzed coupling reaction, which is used to form the carbon-carbon bonds between the alkyne and the pyrrolo[2,3-b]pyridine moiety . The reaction conditions often include the use of palladium catalysts, bases, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, hydrogen gas (H₂) with palladium on carbon (Pd/C) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-butanal .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H18N2O3S

Molecular Weight

402.5 g/mol

IUPAC Name

4-[1-(benzenesulfonyl)-4-phenylpyrrolo[2,3-b]pyridin-2-yl]but-3-yn-1-ol

InChI

InChI=1S/C23H18N2O3S/c26-16-8-7-11-19-17-22-21(18-9-3-1-4-10-18)14-15-24-23(22)25(19)29(27,28)20-12-5-2-6-13-20/h1-6,9-10,12-15,17,26H,8,16H2

InChI Key

NXCITCZITFCJTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(N(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)C#CCCO

Origin of Product

United States

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